![molecular formula C13H15FN2O6 B14235060 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione CAS No. 294840-26-9](/img/structure/B14235060.png)
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione: is a synthetic nucleoside analog. It is known for its significant role in the field of oncology, particularly in the treatment of various cancers. This compound is a pyrimidine analog, which means it mimics the structure of pyrimidine nucleosides, essential components of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione involves several steps:
Starting Material: The synthesis begins with methyl-2-deoxy-D-ribofuranoside.
Protection and Activation: The hydroxyl groups are protected using p-toluenesulfonyl chloride, followed by hydrolysis with acetic acid and hydrochloric acid to replace the methoxy group with chlorine.
Condensation: The activated sugar is then condensed with 1-acetoxymercury-5-fluorouracil.
Deprotection: The final step involves deprotection to yield the desired compound
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology: In biological research, it is used to study the mechanisms of DNA and RNA synthesis and repair. Its incorporation into nucleic acids can help elucidate the roles of specific enzymes and pathways.
Medicine: Medically, this compound is primarily used in oncology. It is effective in treating cancers, particularly those that have metastasized to the liver. It works by inhibiting DNA synthesis, thereby preventing cancer cell proliferation .
Industry: In the pharmaceutical industry, it is used in the formulation of chemotherapeutic agents. Its stability and efficacy make it a valuable component in cancer treatment regimens .
作用機序
The compound exerts its effects by incorporating into DNA and RNA, leading to the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition results in the disruption of DNA replication and repair, ultimately leading to cell death. The molecular targets include thymidylate synthase and other enzymes involved in nucleotide metabolism .
類似化合物との比較
5-fluorouracil: Another pyrimidine analog used in cancer treatment.
Cytarabine: A nucleoside analog used in the treatment of leukemia.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Uniqueness: What sets 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione apart is its specific structure, which allows for targeted inhibition of thymidylate synthase. This specificity results in fewer side effects compared to other nucleoside analogs .
特性
CAS番号 |
294840-26-9 |
|---|---|
分子式 |
C13H15FN2O6 |
分子量 |
314.27 g/mol |
IUPAC名 |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15FN2O6/c14-6-4-15(11-3-9(19)10(5-17)22-11)13(21)16(12(6)20)7-1-2-8(7)18/h4,7,9-11,17,19H,1-3,5H2/t7?,9-,10+,11+/m0/s1 |
InChIキー |
SUPQACSTEIBPPA-LTYKLIDASA-N |
異性体SMILES |
C1CC(=O)C1N2C(=O)C(=CN(C2=O)[C@H]3C[C@@H]([C@H](O3)CO)O)F |
正規SMILES |
C1CC(=O)C1N2C(=O)C(=CN(C2=O)C3CC(C(O3)CO)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


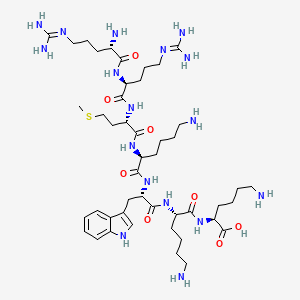
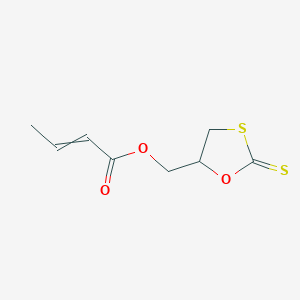
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)


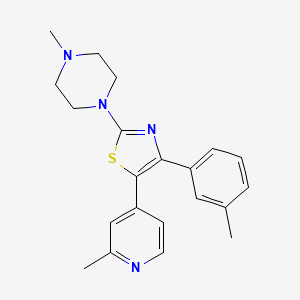
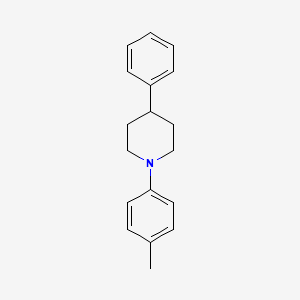
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)
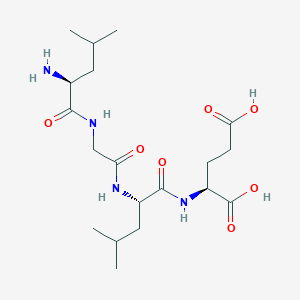

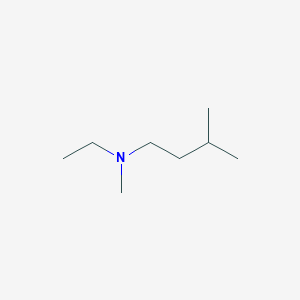
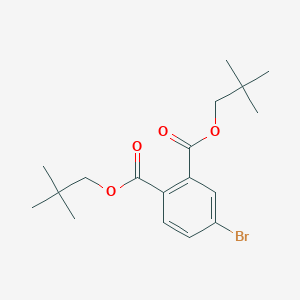
![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
![Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-](/img/structure/B14235051.png)
